4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
CAS No.: 899933-05-2
Cat. No.: VC11896075
Molecular Formula: C18H13Cl2FN2OS
Molecular Weight: 395.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899933-05-2 |
|---|---|
| Molecular Formula | C18H13Cl2FN2OS |
| Molecular Weight | 395.3 g/mol |
| IUPAC Name | [4-(3,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(11-5-8-13(19)14(20)9-11)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3 |
| Standard InChI Key | AVOFTBVTKXMMAO-UHFFFAOYSA-N |
| SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C |
| Canonical SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C |
Introduction
Chemical Identity
-
IUPAC Name: 4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
-
Molecular Formula: C17H14Cl2FN2OS
-
Molecular Weight: Approximately 385.28 g/mol
This compound features:
-
A dichlorophenyl group and a fluorobenzoyl group that contribute to its hydrophobicity and potential binding interactions.
-
An imidazole ring with a thione moiety, which may enhance its reactivity and biological activity.
Functional Groups:
-
Dichlorophenyl Group: Known for enhancing lipophilicity and potential biological activity.
-
Fluorobenzoyl Moiety: Fluorine atoms often improve metabolic stability and binding affinity in drug design.
-
Imidazole-Thione Core: Imidazole derivatives are widely studied for their roles in enzyme inhibition, while the thione group can act as a nucleophile or chelator.
Pharmacological Relevance:
Compounds with similar structural motifs have been explored for:
-
Antimicrobial Activity: Imidazole derivatives are well-known for their antifungal and antibacterial properties .
-
Anticancer Potential: The inclusion of halogenated aromatic groups may enhance cytotoxicity against cancer cells .
-
Enzyme Inhibition: Imidazole-based compounds are often used as inhibitors of enzymes like cytochrome P450.
Agrochemical Use:
The presence of halogenated phenyl groups suggests possible applications in pest control or plant protection .
Synthesis Pathway
While specific synthesis details for this compound are not provided in the search results, its structure suggests it could be synthesized via:
-
Condensation of a dichlorophenyl-substituted ketone with an imidazoline precursor.
-
Introduction of the thione group through sulfurization using agents like Lawesson's reagent.
This synthetic route aligns with general methods for preparing imidazole-thione derivatives .
Cytotoxicity Studies:
Similar compounds have been tested against cancer cell lines such as HeLa and MCF7, showing promising IC50 values in the micromolar range .
Antimicrobial Screening:
Compounds with dichlorophenyl and fluorobenzoyl groups have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .
Molecular Docking:
Studies on related compounds suggest strong binding interactions with protein targets due to halogen bonding and hydrophobic interactions .
Metabolic Stability:
Fluorine substitution typically enhances metabolic stability by resisting enzymatic degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume